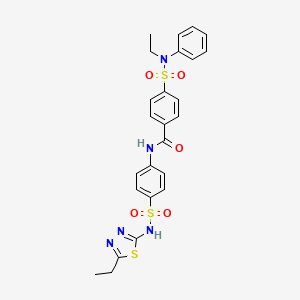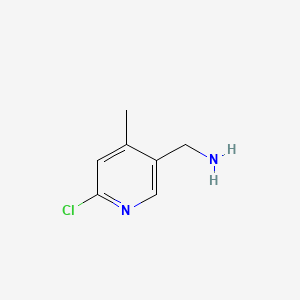
(6-Chloro-4-methylpyridin-3-YL)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Chloro-4-methylpyridin-3-YL)methanamine: is a chemical compound with the molecular formula C7H9ClN2 It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 6th position and a methyl group at the 4th position on the pyridine ring, along with a methanamine group at the 3rd position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-4-methylpyridin-3-YL)methanamine typically involves the chlorination of 4-methylpyridine followed by the introduction of the methanamine group. One common method includes:
Chlorination: 4-methylpyridine is reacted with a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 6th position.
Amination: The resulting 6-chloro-4-methylpyridine is then subjected to a nucleophilic substitution reaction with methanamine under controlled conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for efficient production.
化学反応の分析
Types of Reactions
(6-Chloro-4-methylpyridin-3-YL)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as hydroxyl groups or alkyl groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other nucleophiles in a polar solvent.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
(6-Chloro-4-methylpyridin-3-YL)methanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of (6-Chloro-4-methylpyridin-3-YL)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorine and methyl groups on the pyridine ring can influence its binding affinity and specificity towards these targets. The methanamine group may also play a role in facilitating interactions with biological molecules, leading to various biochemical effects.
類似化合物との比較
Similar Compounds
(6-Methylpyridin-3-yl)methanamine: Lacks the chlorine atom, which may result in different chemical reactivity and biological activity.
(6-Chloro-5-Methylpyridin-3-yl)methanamine: Similar structure but with the methyl group at the 5th position, potentially altering its chemical and biological properties.
Uniqueness
(6-Chloro-4-methylpyridin-3-YL)methanamine is unique due to the specific positioning of the chlorine and methyl groups on the pyridine ring, which can significantly influence its chemical reactivity and interactions with biological targets. This makes it a valuable compound for various research applications.
特性
IUPAC Name |
(6-chloro-4-methylpyridin-3-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c1-5-2-7(8)10-4-6(5)3-9/h2,4H,3,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGOBEGIODKIVSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1CN)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
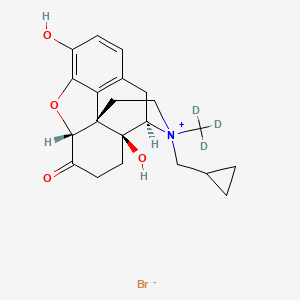
![1-(2,5-dimethylphenyl)-4-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B3000604.png)
![Ethyl 2-(3-cyclopropyl-4-(difluoromethyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate](/img/structure/B3000605.png)
![N-[(2,4-Dichlorophenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B3000608.png)
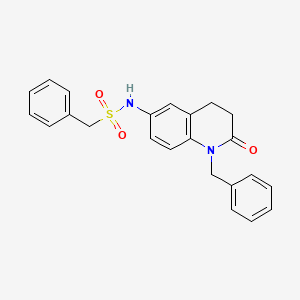
![N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B3000611.png)
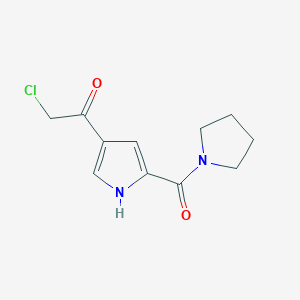
![(2E)-3-{5-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]furan-2-yl}-1-phenylprop-2-en-1-one](/img/structure/B3000614.png)
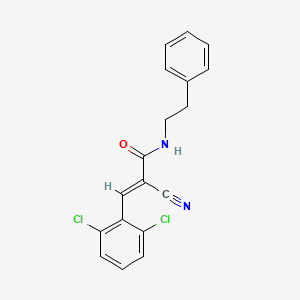
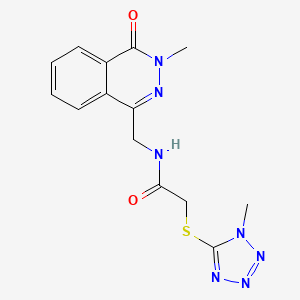
![5-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-nitrobenzamide](/img/structure/B3000621.png)
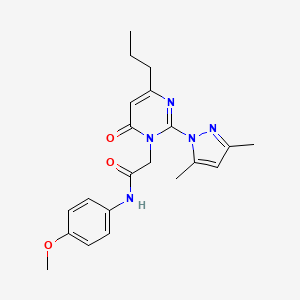
![[2-oxo-2-[(2-phenylacetyl)amino]ethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B3000623.png)
